molecular formula C24H21BrFN3S2 B5167774 4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide

4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide

Cat. No.: B5167774
M. Wt: 514.5 g/mol
InChI Key: GPYUWIHMEBHQQN-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide is a complex organic compound that features a thiazole ring, a pyrazole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents include thionyl chloride, hydrazine hydrate, and various substituted benzaldehydes. The reaction conditions often involve refluxing in solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide is unique due to its combination of a thiazole ring with a pyrazole ring and multiple substituted phenyl groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3S2.BrH/c1-15-3-4-18(11-16(15)2)22-14-30-24(26-22)28-23(17-5-7-20(25)8-6-17)12-21(27-28)19-9-10-29-13-19;/h3-11,13-14,23H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYUWIHMEBHQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CSC=C4)C5=CC=C(C=C5)F)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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